molecular formula C9H7BrO2 B1438791 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one CAS No. 1153450-24-8

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No. B1438791
CAS RN: 1153450-24-8
M. Wt: 227.05 g/mol
InChI Key: WHRFNPSFAATWGJ-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound that has attracted attention due to its potential applications in various research areas. It is a powder with a molecular weight of 227.06 .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. One method involves the free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling, which has fewer side reactions and high yield .


Physical And Chemical Properties Analysis

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is a powder with a molecular weight of 227.06 .

Scientific Research Applications

General Properties

“7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one” is a chemical compound with the CAS Number: 1153450-24-8. It has a molecular weight of 227.06 and is typically stored at room temperature. It is usually available in powder form .

Biological Activities

Benzofuran compounds, including “7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one”, have been shown to possess strong biological activities. These include anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These properties make benzofuran compounds potential natural drug lead compounds .

Anticancer Applications

Some substituted benzofurans have shown significant anticancer activities. For example, a compound similar to “7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one” was found to have significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Applications

Benzofuran derivatives, including “7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one”, have shown potent antibacterial activity. The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .

Safety and Hazards

The safety information for 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one indicates that it has a GHS07 pictogram and a warning signal word . The specific hazard statements and precautionary statements are not provided in the search results.

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

7-bromo-5-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRFNPSFAATWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one

CAS RN

1153450-24-8
Record name 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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